(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol
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Overview
Description
(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol is an organic compound that features both an amino group and a hydroxyl group attached to a chiral carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,3-dimethylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the formation of the desired enantiomer. Another method includes the use of Grignard reagents, where the reaction of a suitable aryl halide with magnesium in the presence of an appropriate solvent forms the Grignard reagent, which then reacts with an aldehyde to produce the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
Scientific Research Applications
(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2,3-dimethylphenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethylphenyl)ethanol: Similar structure but lacks the amino group.
2-Amino-2-phenylethanol: Similar structure but lacks the dimethyl substitution on the phenyl ring.
Uniqueness
(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol is unique due to the presence of both the amino and hydroxyl groups on a chiral carbon, along with the dimethyl substitution on the phenyl ring. This combination of functional groups and stereochemistry provides distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,3-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-4-3-5-9(8(7)2)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |
InChI Key |
LHXPPWOVNSJCAF-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](CO)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CO)N)C |
Origin of Product |
United States |
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